(3Z)-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one
Overview
Description
Chemical Reactions Analysis
The analysis of chemical reactions typically involves studying the changes that occur during the reaction, including the breaking and forming of bonds, energy changes, and the movement of electrons . Unfortunately, specific details about the chemical reactions involving this compound are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Structural Insights : The compound's synthesis and structural characteristics have been explored, such as the preparation of related compounds by oxidation processes and the analysis of their crystal structures. These studies contribute to understanding the molecular configuration and interactions of similar compounds (Choi et al., 2008).
Medicinal Chemistry and Biological Activity
- Design and Evaluation of Analogues : Research has been conducted on derivatives of the compound, particularly in designing, synthesizing, and evaluating their medicinal properties. For instance, thiazolopyrimidine derivatives with structural similarities have been synthesized and assessed for their antinociceptive and anti-inflammatory properties (Selvam et al., 2012).
Application in Material Science
- Material Science and Chemical Properties : Studies have explored the use of similar benzofuran derivatives in material science, focusing on their chemical properties like dipole moments and spectral behaviors. These insights are valuable for applications in material synthesis and characterization (Evale et al., 2009).
Pharmaceutical Development
- Pharmaceutical Development : The compound's framework has been utilized in developing pharmaceutical agents, such as in the synthesis of antimicrobial agents. Research in this area aims to explore the biological efficacy of benzofuran derivatives in combating various microbial infections (Patil et al., 2013).
properties
IUPAC Name |
(3Z)-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO3/c20-13-7-5-12(6-8-13)17-10-9-14(22-17)11-18-15-3-1-2-4-16(15)19(21)23-18/h1-11H/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVXKNIJLJEDTE-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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